REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[N:5]=[C:4]([OH:12])[N:3]=1.P(Cl)(Cl)(Cl)=O.[CH3:18][O-].[Na+]>[Cl-].[NH4+]>[CH3:18][O:12][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[N:5]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC(=C1[N+](=O)[O-])C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
Sodium methoxide
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 100° C. for 80 min
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo, and methanol (180 mL)
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Type
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ADDITION
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Details
|
was added to the residue carefully at 0° C
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Type
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STIRRING
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Details
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the mixture was stirred at 0° C. for 10 min
|
Duration
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10 min
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel eluting with a 5-20% ethyl acetate/n-hexane gradient mixture
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
80 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=C(C(=N1)C)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |